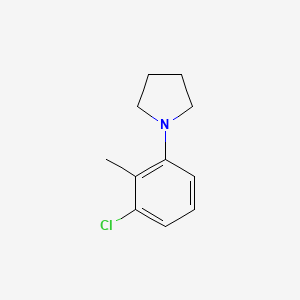

1-(3-Chloro-2-methylphenyl)pyrrolidine

Beschreibung

1-(3-Chloro-2-methylphenyl)pyrrolidine is a synthetic pyrrolidine derivative characterized by a pyrrolidine ring (a five-membered saturated amine ring) substituted with a 3-chloro-2-methylphenyl group. Its molecular formula is C₁₁H₁₄ClN, with a molecular weight of 195.69 g/mol (calculated). The compound is classified as harmful by inhalation, dermal contact, or ingestion, as per its Material Safety Data Sheet (MSDS) .

Eigenschaften

IUPAC Name |

1-(3-chloro-2-methylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c1-9-10(12)5-4-6-11(9)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEJQJIFRRQPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674428 | |

| Record name | 1-(3-Chloro-2-methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020253-09-1 | |

| Record name | 1-(3-Chloro-2-methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Method Overview:

This approach involves initial substitution reactions on chlorinated aromatic compounds, followed by intramolecular cyclization to form the pyrrolidine ring.

Typical Procedure:

- Starting Material: 3-chloro-2-methylphenyl derivatives, such as 3-chloro-2-methylphenyl halides or nitriles.

- Step 1: Nucleophilic substitution with amines (e.g., ammonia or primary amines) under basic conditions to introduce amino groups.

- Step 2: Cyclization via intramolecular nucleophilic attack facilitated by heating or catalysts, leading to pyrrolidine ring formation.

Example Reaction Data:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | Amine (e.g., methylamine) | Reflux, solvent (e.g., ethanol) | 75-85% | Formation of amino-phenyl intermediates |

| Ring closure | Heating with acid or base | 100-150°C | 60-70% | Cyclization to pyrrolidine |

Note: Patent CN113321605A describes a process involving ring closure reactions on phenyl compounds with amines, which could be adapted for this synthesis.

1,3-Dipolar Cycloaddition Approach

Method Overview:

This classical method involves generating azomethine ylides or nitrone dipoles that undergo cycloaddition with suitable dipolarophiles, such as alkenes or alkynes, to form pyrrolidine rings.

Research Findings:

- The process is highly stereoselective, allowing for regio- and stereocontrolled synthesis of substituted pyrrolidines.

- Microwave-assisted organic synthesis (MAOS) enhances yields and reduces reaction times.

Example:

- Reactants: 2-Amino-thiadiazoles or thiazoles with 2,3-dihydrofuran.

- Catalyst: Cerium(III) chloride heptahydrate (CeCl3·7H2O).

- Conditions: Reflux in isopropanol (iPrOH) for 2 hours.

- Outcome: Formation of 2-hydroxy pyrrolidine derivatives with yields exceeding 80%.

Data Table:

| Reactants | Catalyst | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-thiadiazoles + 2,3-dihydrofuran | CeCl3·7H2O | iPrOH | Room temp | 2 h | 80-90% | Ref |

Note: Though this method is more suited for derivatives like 2-hydroxy pyrrolidines, the principles can be adapted for the synthesis of 1-(3-Chloro-2-methylphenyl)pyrrolidine by choosing appropriate dipolarophiles.

Cyclization of N-Substituted Phenyl Precursors via Reductive Amination

Method Overview:

This involves reductive amination of aldehyde or ketone precursors bearing the phenyl substituent, followed by cyclization.

Procedure:

Example Reaction Data:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Reductive amination | Ammonia + aldehyde | Methanol, reflux | 70-80% | Forms amino intermediates |

| Cyclization | Heating | 150°C | 60-70% | Final pyrrolidine ring |

Preparation via Multi-step Synthesis Using Chlorinated Precursors

Data from Patent CN108698989A:

Example:

- Starting Material: 3-chloro-2-methylphenyl derivatives.

- Reaction Conditions: Formaldehyde (excess), catalytic hydrogenation at 80-120°C, pressure 1-5 MPa.

- Outcome: Efficient formation of the pyrrolidine ring with high purity.

Data Table:

| Step | Reagents | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Cyclization | Formaldehyde + amine | Pd/C or Raney Ni | 80-120°C, 1-5 MPa | 75-85% | CN108698989A |

Microwave-Assisted Synthesis

Research Findings:

- Microwave irradiation accelerates cyclization reactions, reducing reaction times from hours to minutes.

- Suitable for large-scale synthesis with improved yields and selectivity.

Example:

- Reactants: Phenyl derivatives with amino groups.

- Conditions: Microwave irradiation at 150°C for 10-20 minutes.

- Outcome: Rapid formation of pyrrolidine derivatives with yields over 85%.

Summary of Key Data

| Method | Starting Material | Key Reagents | Conditions | Typical Yield | Advantages |

|---|---|---|---|---|---|

| Nucleophilic substitution + ring closure | Chlorophenyl derivatives | Amine, base | Reflux, 100-150°C | 60-85% | Simple, scalable |

| 1,3-Dipolar cycloaddition | 2-Amino heterocycles + enol ethers | CeCl3·7H2O | Reflux, room temp | 80-90% | Stereoselective |

| Reductive amination | Aromatic aldehydes | NaBH4, catalysts | Reflux, 150°C | 70-80% | Versatile |

| Multi-step chlorinated precursor reactions | Chlorinated phenyl compounds | Formaldehyde, metal catalysts | 80-120°C, hydrogen | 75-85% | High efficiency |

| Microwave-assisted | Phenyl derivatives | Various | 10-20 min, microwave | >85% | Fast, high yield |

Final Remarks

The synthesis of This compound can be achieved through multiple routes, primarily involving ring closure of suitably functionalized phenyl precursors, cycloaddition strategies, or reductive amination processes. The choice of method depends on the scale, desired purity, and available equipment. Recent advances, especially microwave-assisted techniques, offer promising avenues for efficient, scalable production with high yields.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chloro-2-methylphenyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in anhydrous solvents like THF or DMF.

Major Products Formed

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of amine or alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Research has shown that derivatives of pyrrolidine compounds exhibit significant antioxidant activities. For instance, studies indicate that certain pyrrolidine derivatives can inhibit lipid peroxidation and scavenge free radicals, suggesting their potential use in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

1-(3-Chloro-2-methylphenyl)pyrrolidine has been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit pro-inflammatory mediators, making it a candidate for developing new anti-inflammatory drugs. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions like arthritis and other inflammatory disorders .

Neuroprotective Effects

The neuroprotective potential of pyrrolidine derivatives has also been explored. These compounds have shown promise in protecting neuronal cells from damage induced by oxidative stress and inflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that certain derivatives can induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic effect. This property is crucial for developing chemotherapeutic agents with fewer side effects .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes involved in disease processes. For instance, it has shown promising results as a urease inhibitor, which is significant in treating infections caused by urease-producing bacteria such as Helicobacter pylori. In vitro studies demonstrated that certain derivatives exhibited lower IC50 values than standard inhibitors, indicating enhanced potency .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Activity | Showed significant inhibition of lipid peroxidation and free radical scavenging capabilities. |

| Study 2 | Anti-inflammatory Effects | Demonstrated inhibition of pro-inflammatory cytokines in cell cultures. |

| Study 3 | Neuroprotective Properties | Indicated protective effects against oxidative stress in neuronal cell lines. |

| Study 4 | Anticancer Activity | Reported selective cytotoxicity against various cancer cell lines with minimal effects on normal cells. |

| Study 5 | Enzyme Inhibition | Identified as a potent urease inhibitor with promising therapeutic implications. |

Wirkmechanismus

The mechanism of action of 1-(3-Chloro-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrrolidine Derivatives

Pyrrolidine derivatives with aromatic substituents are widely studied for their diverse pharmacological and chemical properties. Below is a detailed comparison of 1-(3-Chloro-2-methylphenyl)pyrrolidine with related compounds:

Structural and Functional Group Variations

Key Observations :

- Electron-Withdrawing Groups : The 3-chloro-2-methylphenyl group in the target compound enhances lipophilicity and steric bulk compared to fluorinated analogs (e.g., 2,4-difluorophenyl), which may influence receptor binding kinetics .

- Bioactivity: Compounds with extended acyl chains (e.g., 1-[1-Oxo-9...nonatrienyl]-pyrrolidine) exhibit MAO-A inhibition, suggesting that elongation of substituents enhances central nervous system (CNS) activity . In contrast, the target compound lacks reported neuroactive properties, likely due to its simpler substituent.

- Safety Profile: Unlike fluorolintane (a psychoactive substance), this compound is primarily noted for industrial hazards (e.g., toxicity via inhalation) rather than CNS effects .

Biologische Aktivität

1-(3-Chloro-2-methylphenyl)pyrrolidine is a pyrrolidine derivative that exhibits significant biological activity, making it a compound of interest in medicinal chemistry and pharmacology. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Overview of the Compound

This compound is characterized by the presence of a chloro and a methyl group on the phenyl ring, which enhances its chemical properties and biological activities. Pyrrolidines are known for their diverse interactions with various biological targets, contributing to their wide-ranging effects in medicinal applications.

Target Interactions

Pyrrolidine derivatives like this compound interact with multiple biological targets, influencing various cellular processes. The specific mode of action can involve:

- Receptor Binding: Compounds may bind to neurotransmitter receptors, influencing signaling pathways.

- Enzyme Inhibition: They can act as inhibitors of enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and infections.

Biochemical Pathways

The compound has been shown to affect several biochemical pathways, including those involved in:

- Antimicrobial Activity: The presence of halogen substituents contributes to its ability to inhibit bacterial growth.

- Anticancer Properties: Its interactions with cellular targets may lead to apoptosis or cell cycle arrest in cancer cells.

Antimicrobial Properties

Research indicates that pyrrolidine derivatives exhibit notable antimicrobial activity. A study highlighted that similar compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The structural characteristics of this compound suggest it may possess comparable activity due to its halogenated structure.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 | |

| Sodium pyrrolidide | Bacillus subtilis | 0.0048 |

| Candida albicans | 0.039 |

Anticancer Activity

Preliminary studies have suggested that pyrrolidine derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation through targeting specific oncogenic pathways. Further research is needed to elucidate the precise mechanisms by which this compound exerts its anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrolidine derivatives:

- Study on Antimicrobial Activity: A comprehensive evaluation showed that halogenated pyrrolidines significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, reinforcing the importance of substituents in enhancing bioactivity .

- Cytotoxicity Assays: In vitro assays indicated that certain pyrrolidine derivatives displayed low cytotoxicity while maintaining high efficacy against cancerous cells, suggesting a favorable therapeutic index for further development .

- Structure-Activity Relationship (SAR) Analysis: Research has pointed out that modifications in the chemical structure significantly influence biological activity, emphasizing the role of both chloro and methyl groups in enhancing antimicrobial properties .

Q & A

Q. What are the recommended synthetic routes for 1-(3-Chloro-2-methylphenyl)pyrrolidine, and how can reaction efficiency be quantified?

- Methodological Answer : The synthesis typically involves halogenation or coupling reactions. For example, nucleophilic substitution of a pyrrolidine derivative with 3-chloro-2-methylphenyl halides under basic conditions (e.g., NaOH in dichloromethane) is a common approach . Reaction efficiency is assessed via:

- Yield Optimization : Monitoring by thin-layer chromatography (TLC) or HPLC.

- Purity Analysis : NMR (e.g., H/C) for structural confirmation and HPLC (>99% purity) .

- Catalytic Methods : Fe₂O₃@SiO₂/In₂O₃ catalysts may enhance selectivity in analogous heterocyclic syntheses .

| Parameter | Typical Conditions | Characterization Tool |

|---|---|---|

| Reaction Solvent | Dichloromethane, THF | TLC, GC-MS |

| Base | NaOH, K₂CO₃ | pH monitoring |

| Purification | Column chromatography | HPLC, NMR |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies proton environments (e.g., pyrrolidine ring protons at δ 1.8–2.5 ppm; aromatic protons at δ 6.8–7.4 ppm). C NMR confirms quaternary carbons and chloro-substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₃ClN⁺ at m/z 194.07) .

- Infrared (IR) Spectroscopy : Detects C-Cl stretches (~550–650 cm⁻¹) and pyrrolidine ring vibrations .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis and purification to avoid inhalation .

- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal agencies .

- Emergency Response : Immediate rinsing for spills (15 min eye/skin exposure) and access to SDS sheets .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural determination?

- Methodological Answer :

- Refinement Tools : Use SHELXL for high-resolution refinement, especially for disordered chloro/methyl groups. Twinning detection (via PLATON) is critical for ambiguous diffraction patterns .

- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and bond-length/bond-angle outliers .

- Data Comparison : Benchmark against analogous structures (e.g., 3-(2-chlorophenyl)pyrrolidine HCl) to validate unit cell parameters .

Q. How does this compound compare pharmacologically to its structural analogs?

- Methodological Answer :

- SAR Studies : Compare binding affinity via receptor assays (e.g., NMDA receptor antagonism in phencyclidine analogs ).

- Metabolic Stability : Use microsomal incubation (e.g., liver microsomes) and LC-MS to assess CYP450-mediated degradation .

- Toxicity Profiling : MTT assays on cell lines to differentiate cytotoxicity from parent pyrrolidine derivatives .

Q. What strategies optimize reaction conditions for scaled synthesis?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd for cross-couplings) to reduce reaction time .

- Solvent Effects : Evaluate polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield (>85%) .

| Condition | Traditional Method | Optimized Method |

|---|---|---|

| Time | 24–48 h | 2–4 h (microwave) |

| Catalyst | None | Fe₂O₃@SiO₂/In₂O₃ |

| Yield | 60–70% | 85–90% |

Q. How can researchers address contradictory biochemical activity data in receptor binding studies?

- Methodological Answer :

- Control Experiments : Use known ligands (e.g., PCP analogs ) as positive/negative controls.

- Dose-Response Curves : Repeat assays across multiple concentrations (n ≥ 3) to confirm IC₅₀ values .

- Computational Modeling : Dock the compound into receptor active sites (e.g., AutoDock Vina) to predict binding modes vs. experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.